molecular formula C19H15NO4 B13946327 2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid

2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid

Cat. No.: B13946327
M. Wt: 321.3 g/mol
InChI Key: SVJIFKVIILWEGE-UHFFFAOYSA-N
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Description

2-[[2-(2-naphthalenyloxy)acetyl]amino]Benzoic acid is an organic compound with a complex structure that includes a naphthalene ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-naphthalenyloxy)acetyl]amino]Benzoic acid typically involves the reaction of 2-naphthol with chloroacetic acid to form 2-(2-naphthyloxy)acetic acid. This intermediate is then reacted with anthranilic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-naphthalenyloxy)acetyl]amino]Benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives.

Scientific Research Applications

2-[[2-(2-naphthalenyloxy)acetyl]amino]Benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-(2-naphthalenyloxy)acetyl]amino]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate: A similar compound with a methyl ester group instead of a carboxylic acid.

    Anthranilic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

2-[[2-(2-naphthalenyloxy)acetyl]amino]Benzoic acid is unique due to its specific combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic acid

InChI

InChI=1S/C19H15NO4/c21-18(20-17-8-4-3-7-16(17)19(22)23)12-24-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21)(H,22,23)

InChI Key

SVJIFKVIILWEGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3C(=O)O

solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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